molecular formula C14H16N2 B1299867 (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine CAS No. 510723-59-8

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine

Cat. No. B1299867
CAS RN: 510723-59-8
M. Wt: 212.29 g/mol
InChI Key: MSSMWYIHERFESM-UHFFFAOYSA-N
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Description

“(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a benzyl group, which is a phenyl ring attached to a CH2 group . The 3-methyl-benzyl indicates that a methyl group (CH3) is attached to the third carbon of the benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a 3-methyl-benzyl derivative. One possible method could be a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution reaction where a carbocation is attacked by a pi bond from an aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring attached to a benzyl group with a methyl group at the third carbon of the benzyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific functional groups present. The pyridine ring is a common reactant in many organic reactions, including electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could potentially make the compound more polar and increase its boiling point .

Scientific Research Applications

Catalyst Development and Application

  • Palladacycles with chelate rings designed from bi- and tridentate ligands featuring an indole core, including compounds similar to "(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine," have been developed. These complexes have shown efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, suggesting their potential in facilitating chemical synthesis processes (Singh et al., 2017).

Coordination Chemistry and Polymer Formation

  • Research on silver(I) coordination polymers utilizing dicompartmental N,N-donor ligands related to "(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine" demonstrated the influence of anions on network structure. These studies underline the significance of ligand design in developing materials with desired properties (Chakraborty et al., 2013).

Functional Models for Enzymatic Processes

  • Diiron(III) complexes of tridentate 3N ligands have been studied as functional models for methane monooxygenases, highlighting the role of capping ligands in alkane hydroxylation. This research contributes to understanding enzymatic processes and designing mimetic catalysts for industrial applications (Sankaralingam & Palaniandavar, 2014).

Photophysical Properties and Sensing

  • Studies on Zinpyr family sensors, incorporating structures similar to "(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine," have explored their application in biological imaging. These compounds exhibit midrange affinity for Zn(II) and show potential in cellular zinc detection, demonstrating their utility in bioimaging and metal ion sensing (Nolan et al., 2006).

Molecular Structure and Hydrogen Bonding

  • An investigation into the molecular structure of a compound featuring a "bis(pyridin-2-ylmethyl)amine" moiety revealed insights into propeller arrangements and intramolecular hydrogen bonding, underscoring the importance of structural analysis in understanding molecular interactions (Wang et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its potential applications. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry .

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14/h2-8,10,16H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSMWYIHERFESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229428
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

510723-59-8
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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